molecular formula C15H11NO6S B594808 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 1313738-86-1

3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No. B594808
M. Wt: 333.314
InChI Key: YLHYOGLQXCNPJN-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a dihydroxyanthraquinone that is 1,2-dihydroxyanthraquinone compound carrying an additional sulfo substituent at the 3-position .


Molecular Structure Analysis

The molecular formula of this compound is C15H11NO6S. It has an average mass of 333.316 Da and a monoisotopic mass of 333.030701 Da .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of related anthracene derivatives involves various chemical reactions that yield compounds with potential applications in material science and organic electronics. For instance, the synthesis of N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide demonstrates the high-yield reaction and detailed structural characterization using techniques like IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis (Kankanala et al., 2011). Another study on the synthesis of S,S-dialkyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides highlights the base-catalyzed intramolecular heterocyclizations to form naphtho[1,2,3-cd]indol-6(2H)-ones, showing the compound's potential in synthesizing complex organic structures (Kargina et al., 2013).

Electrochemical Properties

The redox behavior of anthracenediones like hydroxyanthracenediones has been studied to understand their pH- and temperature-responsive characteristics. These studies are crucial for applications in electrochemical devices and sensors. The electrochemical analysis provides insights into the redox processes, kinetics, and thermodynamics of these compounds (Ahmad et al., 2015).

Applications in Organic Electronics

Anthracene derivatives have shown potential in organic electronics, as evidenced by the synthesis of pi-extended tetrathiafulvalene-fluorene conjugates. These compounds exhibit unusual electrochemistry and charge transfer properties, including the observation of covalent D(2+)-sigma-A(.-) redox states, which are significant for developing organic semiconductors and optoelectronic materials (Perepichka et al., 2002).

Antimicrobial and Anticancer Research

Research on aminoanthraquinone derivatives has shown that these compounds exhibit cytotoxic activity against various cancer cell lines, highlighting their potential as therapeutic agents. For example, aminoanthraquinones synthesized via methylation, reduction, and acylation demonstrated strong cytotoxicity towards MCF-7 and Hep-G2 cancer cells (Nor et al., 2013). Additionally, the synthesis and antibacterial activity of tetrahydroxyanthraquinone and anthrone derivatives against pathogenic bacteria suggest the potential of anthracene derivatives in antimicrobial applications (Nurbayti et al., 2022).

properties

IUPAC Name

3,4-dihydroxy-N-methyl-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6S/c1-16-23(21,22)10-6-9-11(15(20)14(10)19)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,16,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHYOGLQXCNPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735053
Record name 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

CAS RN

1313738-86-1
Record name 2-Anthracenesulfonamide, 9,10-dihydro-3,4-dihydroxy-N-methyl-9,10-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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